1-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide
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Description
1-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide, also known as Olmesartan medoxomil, is a drug used to treat hypertension. It belongs to a class of drugs called angiotensin II receptor blockers (ARBs). Olmesartan medoxomil works by blocking the action of angiotensin II, a hormone that causes blood vessels to narrow, thereby reducing blood pressure.
Scientific Research Applications
Synthesis and Characterization
Condensed Heteroaromatic Ring Systems The chemical "1-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide" is structurally related to N-(2-halophenyl)methanesulfonamides. A study by Sakamoto et al. (1988) explored the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-bromophenyl)- and N-(2-iodophenyl)methanesulfonamide, indicating potential pathways for synthesizing complex molecules from related sulfonamides Sakamoto et al., 1988.
Three Dimensional Self-Assemblies Research by Shankar et al. (2011) delved into the synthesis and characterization of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands. The study found that diethyltin(methoxy)methanesulfonate reacts readily with t-butylphosphonic acid, forming compounds with distinct structural motifs and supramolecular assemblies Shankar et al., 2011.
Molecular Structure and Interactions
Conformational Analysis Gowda, Foro, and Fuess (2007) conducted extensive studies on the conformation and molecular structure of various dichlorophenylmethanesulfonamide derivatives. These studies detailed the orientation of bonds and the potential implications for biological activity, highlighting how the physical structure of sulfonamide compounds can influence their interaction with receptor molecules Gowda et al., 2007.
Supramolecular Assembly In another study by Dey et al. (2015), a series of nimesulidetriazole derivatives were synthesized, and their crystal structures were determined. This research provides insight into the nature of intermolecular interactions in sulfonamide derivatives and how substitution can affect supramolecular assembly, offering a perspective on how "this compound" could potentially interact in a supramolecular context Dey et al., 2015.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-3-18(23-2,16-10-5-4-6-11-16)14-20-24(21,22)13-15-9-7-8-12-17(15)19/h4-12,20H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRNXDYWBMXDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)CC1=CC=CC=C1Cl)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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